molecular formula C14H18N4O B15114737 (2-{Pyrazolo[1,5-a]pyrimidin-5-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol

(2-{Pyrazolo[1,5-a]pyrimidin-5-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol

Cat. No.: B15114737
M. Wt: 258.32 g/mol
InChI Key: XDCXVRTVTDCBBW-UHFFFAOYSA-N
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Description

The compound (2-{Pyrazolo[1,5-a]pyrimidin-5-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol is a complex organic molecule that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{Pyrazolo[1,5-a]pyrimidin-5-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and functionalization steps. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in halogenated or nucleophilic derivatives .

Scientific Research Applications

Chemistry

In chemistry, (2-{Pyrazolo[1,5-a]pyrimidin-5-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts .

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. It is being studied for its ability to modulate biological pathways, which could lead to the development of new therapeutic agents .

Medicine

In medicine, the compound is being investigated for its potential use in treating diseases such as cancer and inflammatory disorders. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .

Industry

Industrially, the compound is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the enhancement of material performance and durability .

Mechanism of Action

The mechanism of action of (2-{Pyrazolo[1,5-a]pyrimidin-5-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. This interaction can lead to the inhibition or activation of specific cellular processes, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-{Pyrazolo[1,5-a]pyrimidin-5-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol apart from similar compounds is its unique structural features, which allow for diverse functionalizations and applications. Its ability to interact with a wide range of molecular targets makes it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C14H18N4O

Molecular Weight

258.32 g/mol

IUPAC Name

(2-pyrazolo[1,5-a]pyrimidin-5-yl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl)methanol

InChI

InChI=1S/C14H18N4O/c19-10-14-5-1-2-11(14)8-17(9-14)12-4-7-18-13(16-12)3-6-15-18/h3-4,6-7,11,19H,1-2,5,8-10H2

InChI Key

XDCXVRTVTDCBBW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC2(C1)CO)C3=NC4=CC=NN4C=C3

Origin of Product

United States

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